molecular formula C17H20FN3O2S B2646080 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide CAS No. 946199-97-9

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide

Cat. No.: B2646080
CAS No.: 946199-97-9
M. Wt: 349.42
InChI Key: GXNPUEJVJJZSDK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylamino group through a nucleophilic substitution reaction. The fluoro-methylphenyl group can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are often selected to minimize side reactions and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the dimethylamino group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thiophene ring may participate in electron transfer processes. The fluoro-methylphenyl group can enhance the compound’s binding affinity and specificity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(3-fluoro-4-methylphenyl)ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the fluoro-methylphenyl group provides additional stability and specificity in biological applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-11-4-5-13(8-14(11)18)20-17(23)16(22)19-9-15(21(2)3)12-6-7-24-10-12/h4-8,10,15H,9H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNPUEJVJJZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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